4-Nitroazobenzene is an organic compound with the chemical formula CHNO. It features an azo group (-N=N-) connecting two aromatic rings, one of which has a nitro group (-NO) attached at the para position. This compound is known for its vivid yellow color and is primarily utilized in dye applications and as a photoswitch due to its ability to undergo reversible isomerization between its trans and cis forms upon exposure to light.
The mechanism of action of 4-Nitroazobenzene revolves around its photoisomerization process. Upon absorbing light, the molecule undergoes a rearrangement of its electron cloud, leading to a change in its shape (from trans to cis) and associated properties. This light-induced change allows for potential applications in molecular switches and optical data storage where controlled manipulation of light response is desired [].
4-Nitroazobenzene can be harmful if inhaled, ingested, or absorbed through the skin []. It may cause irritation to eyes, skin, and respiratory tract. The nitro group contributes to its potential explosive nature, especially at high temperatures []. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and consult safety data sheets (SDS) before use.
Research indicates that 4-nitroazobenzene exhibits various biological activities:
Several methods exist for synthesizing 4-nitroazobenzene:
4-Nitroazobenzene has several applications across various fields:
Studies on 4-nitroazobenzene have focused on its interactions with solvents and substrates:
Several compounds share structural similarities with 4-nitroazobenzene. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Azobenzene | CHN | Lacks electron-withdrawing groups; less reactive. |
4-Diethylamino-4'-nitroazobenzene | CHNO | Contains electron-donating groups; more photochemically active. |
4-Aminophenylazo-2-naphthol | CHNO | Exhibits different biological activity due to additional hydroxyl group. |
The presence of the nitro group in 4-nitroazobenzene imparts unique electronic properties that enhance its reactivity compared to similar compounds. Its ability to participate in both thermal and photo
Irritant;Health Hazard